Product packaging for (R)-N-Desethyloxybutynin(Cat. No.:CAS No. 181647-19-8)

(R)-N-Desethyloxybutynin

Cat. No.: B065061
CAS No.: 181647-19-8
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-Desethyloxybutynin is a pharmacologically significant chiral metabolite of the antimuscarinic agent oxybutynin. This compound serves as a critical reference standard and investigative tool in preclinical research, primarily for studying the metabolism, pharmacokinetics, and disposition of oxybutynin and related therapeutics. Its core research value lies in its mechanism of action as an antagonist of muscarinic acetylcholine receptors (mAChRs), with particular affinity for the M1 and M3 subtypes. This activity makes it a valuable compound for elucidating the complex pharmacological profile and metabolic pathways of its parent drug, aiding in the understanding of efficacy and side-effect profiles. Researchers utilize this compound in analytical method development, including LC-MS and HPLC assays, for the quantitative determination of oxybutynin and its metabolites in biological matrices. Furthermore, its chiral purity is essential for stereoselective metabolism studies, providing insights into the distinct biological activities of each enantiomer. This high-purity compound is indispensable for advancing research in urology, neuropharmacology, and drug discovery programs focused on anticholinergic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO3 B065061 (R)-N-Desethyloxybutynin CAS No. 181647-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432265
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-19-8
Record name (R)-N-Desethyloxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desethyloxybutynin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Dimensions of R N Desethyloxybutynin

Elucidation of Enantiomeric Forms and Stereoisomeric Configurations

(R)-N-Desethyloxybutynin is the (R)-enantiomer of N-desethyloxybutynin. Its chemical structure is 4-(ethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate. synzeal.com The molecule contains a single chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, and the cyclohexyl group. This chirality gives rise to two enantiomers: this compound and (S)-N-Desethyloxybutynin.

These enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, their interaction with chiral environments, such as biological systems, can differ significantly. The spatial arrangement of the substituents around the chiral center dictates how the molecule binds to and interacts with receptors and enzymes.

Table 1: Chemical Properties of N-Desethyloxybutynin Enantiomers

Property This compound (S)-N-Desethyloxybutynin
Chemical Formula C20H27NO3 C20H27NO3
Molecular Weight 329.4 g/mol 329.4 g/mol
CAS Number 181647-19-8 181646-98-0
HCl Salt CAS Number 181647-12-1 Not specified
Racemic N-Desethyloxybutynin CAS 80976-67-6 synzeal.com 80976-67-6 synzeal.com
Racemic N-Desethyloxybutynin HCl Salt CAS 81039-77-2 synzeal.com 81039-77-2 synzeal.com

Implications of Absolute Stereochemistry on Biological Activity

The absolute stereochemistry of N-desethyloxybutynin's enantiomers has profound implications for their biological activity, particularly their affinity for muscarinic receptors. Research has consistently shown that the (R)-enantiomers of both oxybutynin (B1027) and its metabolite, N-desethyloxybutynin, are more potent as muscarinic receptor antagonists than their corresponding (S)-enantiomers. nih.gov

Studies evaluating the binding of these enantiomers to cloned human muscarinic receptors (m1-m5) have revealed that this compound is a potent antagonist at m1, m3, and m4 receptors, with lower potency at the m2 and m5 (B69691) subtypes. nih.gov Notably, the metabolite this compound was found to be more potent than the parent compound, (R)-oxybutynin, in these binding assays. nih.gov This suggests that the N-desethyl metabolite, and specifically its (R)-enantiomer, may significantly contribute to the anticholinergic effects observed with oxybutynin administration.

The stereoselectivity of metabolism also plays a crucial role. In vitro studies using human liver microsomes have shown that the formation of this compound from (R)-oxybutynin is slower than the formation of the (S)-enantiomer from (S)-oxybutynin. nih.govdrugbank.com Furthermore, the plasma protein binding of the enantiomers differs, with this compound being more highly bound than its (S)-counterpart. nih.govdrugbank.com These pharmacokinetic differences contribute to the distinct plasma concentration profiles of the enantiomers observed in vivo. nih.gov

Table 2: Muscarinic Receptor Binding Affinity (pKi) of N-Desethyloxybutynin

Compound Human Bladder (pKi) Human Parotid Gland (pKi)
N-Desethyloxybutynin hydrochloride 8.2 8.7

Data from MedchemExpress, represents binding to muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.com

Enantiomeric Purity and Control in Research Contexts

Given the significant differences in biological activity between the enantiomers of N-desethyloxybutynin, ensuring enantiomeric purity is of paramount importance in research settings. The use of enantiomerically pure compounds allows for the precise evaluation of the pharmacological and toxicological properties of each stereoisomer, eliminating the confounding effects of the other.

The synthesis of enantiomerically pure this compound is a key objective for researchers in this field. This often involves stereoselective synthesis strategies or the resolution of the racemic mixture. Analytical methods, such as chiral HPLC, are essential for verifying the enantiomeric purity of the final product. nih.govresearchgate.net

In vitro biotransformation studies, for example, rely on enantiomerically pure substrates to investigate the stereoselective metabolism of the compound. researchgate.net Similarly, in vivo pharmacokinetic and pharmacodynamic studies require the administration of a single enantiomer to accurately characterize its absorption, distribution, metabolism, excretion, and pharmacological effects. The development and validation of sensitive and specific analytical methods for the simultaneous determination of both enantiomers in biological matrices are crucial for such research. nih.gov The control over enantiomeric purity ensures that the observed biological effects can be confidently attributed to the specific stereoisomer under investigation, leading to a more accurate understanding of its therapeutic potential and side-effect profile.

Biosynthesis and Enzymatic Pathways of R N Desethyloxybutynin

N-Deethylation: The Primary Biotransformation Pathway of Oxybutynin (B1027) to (R)-N-Desethyloxybutynin

The principal metabolic fate of oxybutynin in the body is N-deethylation, a reaction that removes an ethyl group from the parent molecule to form N-desethyloxybutynin. nih.govdroracle.ai This biotransformation occurs extensively during first-pass metabolism in the gut and liver following oral administration. mdpi.comnih.govdrugbank.com The resulting metabolite, N-desethyloxybutynin, is pharmacologically active and circulates in the plasma at concentrations that can be four to ten times higher than the parent drug. mdpi.comwikipedia.org

Identification and Characterization of Cytochrome P450 Isoforms (CYP3A4, CYP3A5) Involved in N-Deethylation

The N-deethylation of oxybutynin is predominantly catalyzed by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5. nih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed that the CYP3A subfamily is the main catalyst for this reaction. nih.govnih.gov While both isoforms are involved, research indicates that recombinant CYP3A5 can exhibit higher N-deethylation activity than CYP3A4. nih.gov The involvement of these specific enzymes is further substantiated by inhibition studies, where potent CYP3A inhibitors like ketoconazole (B1673606) significantly block the formation of N-desethyloxybutynin. nih.gov In vitro experiments with various recombinant human CYP isoforms showed that CYP3A4 displayed significant N-desethylation activity, whereas CYP2B6, CYP2C8, CYP2D6, and CYP2E1 did not. nih.gov

Enzyme FamilySpecific IsoformRole in Oxybutynin Metabolism
Cytochrome P450 CYP3A4Primary enzyme involved in the N-deethylation of oxybutynin to N-desethyloxybutynin. mdpi.comnih.govresearchgate.netnih.govcaymanchem.com
Cytochrome P450 CYP3A5Significantly contributes to the N-deethylation of oxybutynin, with some studies suggesting higher activity than CYP3A4. nih.govresearchgate.net

Substrate Specificity and Reaction Kinetics of Enantiomers in Metabolic Processes

The metabolism of oxybutynin by CYP3A4 and CYP3A5 is stereoselective, meaning the enzymes interact differently with the (R)- and (S)-enantiomers of the drug. researchgate.netnih.gov In vitro studies using human liver microsomes have shown that the elimination of (R)-oxybutynin is slightly slower than that of (S)-oxybutynin. researchgate.netnih.gov Consequently, the formation of the this compound metabolite is also slower than the formation of its (S)-counterpart. researchgate.netnih.gov

Kinetic studies in human liver microsomes determined the Michaelis-Menten constant (Km) for N-desethyloxybutynin formation to be 16.5 ± 5.2 µM and the maximum reaction velocity (Vmax) to be 76.8 ± 3.7 mmol/mg/h. nih.gov The kinetics for the individual enantiomers show slight differences, reflecting the substrate specificity of the metabolizing enzymes. researchgate.netnih.gov

Stereoselective Formation Mechanisms of this compound

The formation of this compound is a stereoselective process, influenced by the specific interactions between the parent enantiomers and the active sites of the metabolizing enzymes.

Differential Rates of Formation of (R)- and (S)-N-Desethyloxybutynin

The stereoselective nature of oxybutynin metabolism leads to different plasma concentrations and pharmacokinetic profiles for the enantiomers of both the parent drug and its N-desethylated metabolite. nih.gov Following oral administration of racemic oxybutynin, the plasma concentrations of the N-desethyloxybutynin (DEO) metabolites greatly exceed those of the parent oxybutynin (OXY). nih.gov

Notably, there is a significant difference in the area under the curve (AUC) ratios of the metabolites to the parent drug for each enantiomer. The mean AUC ratio for R-DEO/R-OXY is substantially higher than that for S-DEO/S-OXY, indicating a more extensive conversion of (R)-oxybutynin to its metabolite. nih.gov

EnantiomerAdministration RouteRelative AUC ValuesMean AUC Ratio (DEO/OXY)
(R)-Enantiomer OralR-DEO > S-DEO > S-OXY > R-OXY8.93
(S)-Enantiomer OralR-DEO > S-DEO > S-OXY > R-OXY3.25

Data sourced from studies on oral administration of 5 mg immediate-release tablets. nih.gov

Influence of Enzyme Stereospecificity on Metabolite Production

Enzyme stereospecificity is the fundamental reason for the differential production of (R)- and (S)-N-desethyloxybutynin. The three-dimensional structure of the active sites within CYP3A4 and CYP3A5 allows for a preferential binding and metabolism of one enantiomer over the other. scitechnol.com This difference in interaction affects the rate of catalysis. The slower production of this compound from (R)-oxybutynin compared to the S-enantiomer pathway in microsomal studies suggests that the enzymatic fit or catalytic efficiency is different for the two enantiomers. researchgate.netnih.gov This intrinsic property of the enzyme to discriminate between chiral substrates is the key determinant of the resulting metabolite profile in vivo. scitechnol.com

Alternative Oxidative Metabolic Routes of Oxybutynin

N-deethylation to form N-desethyloxybutynin (Oxy-DE), which can be further oxidized. nih.gov

N-oxidation of the tertiary propargylamine (B41283) N-oxide moiety, followed by a rearrangement to form an enaminoketone (Oxy-EK). nih.gov

Hydroxylation occurring on the cyclohexyl ring of the molecule. nih.gov

These findings indicate that the biotransformation of oxybutynin is multifaceted, involving more than a single metabolic reaction. nih.gov

Hydroxylation on the Cyclohexyl Ring

Another key oxidative metabolic pathway is the hydroxylation that occurs on the cyclohexyl ring of the oxybutynin molecule. nih.govtandfonline.com This reaction introduces a hydroxyl group onto the saturated ring structure, increasing the polarity of the molecule and facilitating its excretion. This hydroxylation is one of the three main oxidative metabolic pathways identified for oxybutynin, alongside N-deethylation and N-oxidation. nih.govresearchgate.net

Characterization of Other Oxidative Metabolites (e.g., Hydroxylamine (B1172632), Enaminoketone) and their Activity

Beyond the primary metabolites, further oxidative transformations occur. Following the initial N-deethylation of oxybutynin to form N-desethyloxybutynin, the resulting secondary amine can be further oxidized to form a hydroxylamine metabolite. nih.govtandfonline.com

As mentioned previously, the N-oxidation of the tertiary propargylamine moiety leads to a rearrangement that forms an enaminoketone (Oxy-EK). nih.gov The functional activity of this enaminoketone metabolite has been investigated, particularly concerning its effect on muscarinic receptors (M1-3). nih.govtandfonline.com Studies have demonstrated that this metabolite lacks antimuscarinic activity. nih.govtandfonline.com Despite containing an α,β-unsaturated function, which could potentially react with cellular nucleophiles like glutathione, the enaminoketone does not appear to form reactive or toxic metabolites. nih.govtandfonline.com

MetabolitePrecursorMetabolic PathwayResulting Functional GroupPharmacological Activity
HydroxylamineThis compoundOxidation of secondary amineHydroxylamineNot specified
EnaminoketoneOxybutynin N-oxideRearrangementEnaminoketoneLack of antimuscarinic activity nih.govtandfonline.com

Comparative Metabolic Stability of this compound Enantiomers in In Vitro Systems

In vitro studies utilizing human liver microsomes have been conducted to compare the metabolic stability of the enantiomers of N-desethyloxybutynin (DEOB). nih.govtandfonline.com These investigations have revealed that the (R)-DEOB enantiomer is eliminated at a slightly slower rate than its corresponding (S)-enantiomer. nih.govtandfonline.com

This stereoselectivity is also observed in the formation of DEOB from its parent compound, oxybutynin (OXY). The production of the (R)-enantiomer of DEOB from (R)-OXY is slower than the formation of the (S)-enantiomer from (S)-OXY. nih.govtandfonline.com The primary enzyme responsible for the metabolism of oxybutynin is CYP3A4. nih.govtandfonline.com While the kinetics of metabolism by CYP3A4 differ slightly between the enantiomers, studies suggest that the stereoselectivity of oxybutynin's effects is more significantly influenced by the unbound fraction of each enantiomer in plasma rather than the metabolic rate in the liver. nih.govtandfonline.com

EnantiomerRelative Rate of Elimination (in human liver microsomes)
This compoundSlower nih.govtandfonline.com
(S)-N-DesethyloxybutyninFaster nih.govtandfonline.com

Pharmacological Characterization of R N Desethyloxybutynin in Experimental Systems

Muscarinic Acetylcholine (B1216132) Receptor Interactions

(R)-N-Desethyloxybutynin, the R-enantiomer of the primary active metabolite of oxybutynin (B1027), demonstrates significant interaction with muscarinic acetylcholine receptors. nih.govmdpi.com Its characterization has revealed a distinct profile of binding affinity, subtype selectivity, and competitive antagonism. nih.govnih.gov

Studies on cloned human muscarinic receptors (M1-M5) have shown that N-desethyloxybutynin (DEOB), the racemate of this compound and (S)-N-Desethyloxybutynin, potently displaces radioligands from M1, M3, and M4 receptors. nih.govdrugbank.com Its potency is comparatively lower at the M2 and M5 (B69691) receptor subtypes. nih.govdrugbank.com Research indicates that N-desethyloxybutynin exhibits a higher affinity for the M3 subtype compared to the M2 subtype. auajournals.org Specifically, a study found that N-desethyloxybutynin had a 4.7-fold higher affinity for the M3 receptor than the M2 receptor. auajournals.org In binding studies on human detrusor muscle, which contains a mix of muscarinic receptor subtypes (predominantly M2 and M3), N-desethyloxybutynin demonstrated a high binding affinity with a pKi value of 8.2. nih.govnih.gov In the human parotid gland, the affinity was found to be even higher, with a pKi value of 8.7. nih.gov

Table 1: Binding Affinity of N-Desethyloxybutynin (DEOB) at Human Muscarinic Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

Receptor Subtype Relative Affinity Selectivity Profile
M1 High Potent displacement nih.govdrugbank.com
M2 Lower Less potent than at M1, M3, M4 nih.govdrugbank.com
M3 High 4.7-fold higher affinity vs. M2 auajournals.org
M4 High Potent displacement nih.govdrugbank.com
M5 Lower Less potent than at M1, M3, M4 nih.govdrugbank.com

Receptor binding assays consistently demonstrate stereoselectivity, with the R-enantiomers of both oxybutynin and its metabolites being more potent than their corresponding S-enantiomers. nih.govresearchgate.netnih.gov this compound is pharmacologically the more active enantiomer, a characteristic that mirrors the parent compound where the antimuscarinic activity resides predominantly in the (R)-isomer. researchgate.netbrazjurol.com.br In studies examining carbachol-induced contractions in isolated guinea pig bladder strips, this compound showed high antimuscarinic activity, whereas (S)-N-desethyloxybutynin exhibited relatively weak antimuscarinic activity. nih.gov The pA2 value, a measure of antagonist potency, for this compound was 9.04, significantly higher than the 7.31 value for its S-enantiomer. nih.gov

Table 2: Comparative Antimuscarinic Potency of N-Desethyloxybutynin Enantiomers in Guinea Pig Bladder This table is interactive. Users can sort columns by clicking on the headers.

Compound Mean pA2 Value (± S.E.) Relative Potency
This compound 9.04 ± 0.32 High
(S)-N-Desethyloxybutynin 7.31 ± 0.35 Weak

This compound acts as a competitive antagonist at muscarinic receptors. nih.govaxonmedchem.com In functional studies using isolated human detrusor muscle, both N-desethyloxybutynin and its parent compound, oxybutynin, caused a rightward shift of the concentration-response curve for the agonist carbachol (B1668302) without depressing the maximum response. nih.gov This parallel shift is characteristic of competitive antagonism, indicating that the compound binds reversibly to the muscarinic receptors and competes with the agonist for the same binding site. nih.gov This antagonist action at muscarinic receptors is the primary mechanism for its pharmacological effects. patsnap.comnih.gov

Relative Pharmacodynamic Activity Compared to Parent Oxybutynin and Other Metabolites in Preclinical Models

In studies using rat tissues, the affinity of DEOB for muscarinic receptors in the bladder, submaxillary gland, and colon was approximately two times greater than that of oxybutynin. nih.gov In vivo studies in rats confirmed that intravenously administered DEOB binds significantly to muscarinic receptors in tissues, including the bladder and salivary gland, with a receptor binding activity roughly similar to that of oxybutynin. nih.gov Furthermore, DEOB was found to be equipotent with oxybutynin in reducing pilocarpine-induced salivary secretion in rats. nih.gov

Functional studies on isolated strips of guinea pig bladder concluded that the N-deethylation of oxybutynin to desethyloxybutynin does not appreciably alter its antimuscarinic activity. nih.gov Similarly, research on human detrusor tissue found that oxybutynin and N-desethyloxybutynin have a similar antimuscarinic effect, with pA2 values of 7.8 and 7.6, respectively. nih.gov However, in the human parotid gland, N-desethyloxybutynin showed a significantly higher binding affinity (pKi 8.7) compared to oxybutynin (pKi 8.5), suggesting it may be more responsible for effects on salivary glands. mdpi.comnih.govbrazjurol.com.br

Elucidation of Anticholinergic Action Mechanisms in Isolated Tissue and Animal Models

The anticholinergic mechanism of this compound has been elucidated through studies on isolated tissues and in whole-animal models. The primary mechanism is the competitive blockade of muscarinic receptors, which inhibits the action of acetylcholine. nih.govnih.gov

In isolated tissue preparations, such as guinea pig bladder strips, this compound competitively antagonized contractions induced by the muscarinic agonist carbachol. nih.gov This demonstrates a direct blockade of muscarinic receptors on the detrusor smooth muscle. nih.govnih.gov Similar findings were observed in human detrusor tissue, where N-desethyloxybutynin inhibited both carbachol-induced contractions and contractions induced by electrical nerve stimulation, further confirming its antimuscarinic action at the neuromuscular junction within the bladder. nih.gov

In vivo animal models have corroborated these findings. In rats, intravenously administered N-desethyloxybutynin was shown to occupy muscarinic receptors in the bladder, heart, colon, and submaxillary glands in a dose- and time-dependent manner. nih.gov This receptor occupancy translates to a functional anticholinergic effect, as evidenced by the potent inhibition of pilocarpine-induced salivation. nih.gov The antimuscarinic effects of the parent compound's R-enantiomer have also been demonstrated in vivo in the guinea pig cystometrogram, where it inhibited volume-induced bladder contractions. nih.gov Collectively, these models show that this compound exerts its effects by directly blocking the action of acetylcholine at muscarinic receptors in target organs like the bladder and salivary glands. nih.govnih.gov

Synthetic Methodologies and Stereoselective Preparation of R N Desethyloxybutynin

Strategies for Chiral Synthesis of (R)-N-Desethyloxybutynin

The chiral synthesis of this compound is intrinsically linked to the synthesis of its parent compound, oxybutynin (B1027), and its enantiomers. The core strategy revolves around a convergent synthesis that joins two key fragments: a chiral acid segment and an alcohol side-chain containing a triple bond. mdpi.com For this compound, the essential chiral precursor is (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

The general synthetic pathway involves an esterification reaction between an activated form of the chiral acid and the appropriate amino-alcohol. While the synthesis of oxybutynin often uses 4-diethylamino-2-butyn-1-ol, the preparation of N-desethyloxybutynin requires a different side chain, specifically 4-(ethylamino)-2-butyn-1-ol.

The primary strategies to achieve the desired stereochemistry in the final product are:

Asymmetric Synthesis: Building the chiral acid intermediate, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, directly in its desired enantiomeric form using chiral catalysts, auxiliaries, or reagents. This approach avoids the need for later separation steps.

Chiral Resolution: Synthesizing the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid as a racemic mixture and then separating the (R) and (S) enantiomers in a subsequent step. mdpi.comlibretexts.org

Once the enantiomerically pure (R)-acid is obtained, it is activated (e.g., as an acyl chloride or mixed anhydride) and reacted with the amino-alcohol side chain to produce this compound. mdpi.comnewdrugapprovals.org

Enantioselective Synthesis of Key Intermediates (e.g., (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid)

Several sophisticated methods have been developed for this purpose:

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. One documented method starts with 2-oxo-2-phenylacetic acid, which is converted to its acyl chloride. mdpi.com This is then reacted with a chiral auxiliary, such as cis-(1S,2R)-2-para-tolylsulfonamidoindanol, to form a diastereomeric ester. mdpi.com A subsequent Grignard reaction with cyclohexylmagnesium bromide, followed by hydrolysis, yields the desired (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with high enantiomeric excess. mdpi.com

Asymmetric Grignard Reaction: Researchers have achieved high enantiomeric excesses (greater than 98%) by forcing a Grignard reagent to preferentially attack the less sterically hindered face of derivatives of 2-oxo-2-phenylacetic acid or 2-oxo-2-cyclohexylacetic acid. mdpi.com

Catalytic Asymmetric Ene Reaction: An alternative route involves the reaction of cyclohexene with a benzoylformic acid ester in the presence of a chiral Lewis acid catalyst. google.comgoogle.com This "ene reaction" forms a precursor, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which can then be reduced to the final saturated cyclohexyl ring structure. google.comgoogle.com The use of an asymmetric ligand, such as (R)- or (S)-1,1′-bi-2-naphthol (BINOL), in complex with the Lewis acid directs the stereochemistry of the initial reaction. google.comgoogle.com

Catalytic Asymmetric Cyanosilylation: Another method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. newdrugapprovals.org This reaction, using a chiral ligand in combination with a metal catalyst like gadolinium isopropoxide, produces a chiral silylated cyanohydrin. newdrugapprovals.org This intermediate is then subjected to a series of reactions including reduction, desilylation, and oxidation to afford the final (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. newdrugapprovals.org

The following table summarizes some of the reported methodologies for the enantioselective synthesis of this key intermediate.

MethodStarting MaterialsKey Reagents / CatalystsOutcomeReference
Chiral Auxiliary2-oxo-2-phenylacetic acidcis-(1S,2R)-2-para-tolylsulfonamidoindanol (chiral auxiliary), Cyclohexylmagnesium bromideYields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.com
Asymmetric Ene ReactionCyclohexene, Benzoylformic acid esterChiral Lewis Acid (e.g., with R- or S-1,1′-bi-2-naphthol ligand)Forms a precursor which is reduced to the target acid. google.comgoogle.com
Catalytic Asymmetric CyanosilylationCyclohexyl phenyl ketoneTms-CN, Gadolinium isopropoxide, Chiral ligandProduces the target acid after a multi-step sequence. newdrugapprovals.org
Asymmetric Dihydroxylation1-cyclohexyl-1-phenyl ethylene derivativeOsO4, K3Fe(CN)6, Chiral ligand (e.g., hydroquinine 1,4-phthalazinediylether)Forms a diol which is then oxidized to the target acid. researchgate.net

Resolution and Separation Techniques for Enantiomers in Synthetic Processes

When a synthetic route produces a racemic mixture of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, or if the resulting this compound has some enantiomeric impurity, resolution and separation techniques are required. The principle of resolution is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Diastereomeric Salt Formation: A common and classic method for resolving chiral acids is to react the racemic mixture with an enantiomerically pure chiral base. libretexts.org This reaction forms a mixture of diastereomeric salts (e.g., (R)-acid-(R)-base and (S)-acid-(R)-base). These salts have different solubilities, allowing one to be selectively crystallized from the solution. After separation by filtration, the addition of a strong acid neutralizes the base, liberating the desired pure enantiomer of the acid. A similar principle was applied to the resolution of racemic oxybutynin using L-tyrosine methyl ester. mdpi.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) in the chromatography column. The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times. For oxybutynin and its analogues, successful separations have been achieved using columns where the silica support is coated with polysaccharides such as amylose-tris(3,5-dimethylphenylcarbamate) or cellulose-tris(4-methylbenzoate). mdpi.com Liquid-phase microextraction (LPME) followed by HPLC analysis is another method developed for the enantioselective determination of oxybutynin and N-desethyloxybutynin. researchgate.netsemanticscholar.org

Analytical and Bioanalytical Approaches in R N Desethyloxybutynin Research

Advanced Chromatographic Methods for Enantiomeric Resolution and Quantification

Chromatographic techniques are fundamental in distinguishing and quantifying the enantiomers of N-desethyloxybutynin. The stereoselective nature of its parent compound's metabolism and pharmacological activity makes enantiomeric separation a critical aspect of research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoselective Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary tool for the simultaneous determination of oxybutynin (B1027) and N-desethyloxybutynin enantiomers in biological matrices such as human plasma. drugbank.comnih.gov This highly sensitive and selective technique allows for the accurate quantification of (R)- and (S)-N-desethyloxybutynin, which is essential for detailed pharmacokinetic studies.

One validated LC-MS/MS method employs a chiral column, such as the Phenomenex Lux Amylose-2, to achieve enantiomeric separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, for instance, 10mM ammonium (B1175870) bicarbonate, often with modifiers like 2-propanol and methanol (B129727) to optimize separation. nih.gov Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For N-desethyloxybutynin, a common precursor-to-product ion transition monitored is m/z 330.3 → 96.1. jchps.com These methods are validated for linearity, with established ranges capable of detecting concentrations as low as 0.25 ng/mL in plasma. nih.gov

Table 1: LC-MS/MS Parameters for Stereoselective Analysis of N-Desethyloxybutynin Enantiomers
ParameterDescriptionReference
Chromatographic Column Phenomenex Lux Amylose-2 (150mm×4.6mm, 3μm) nih.gov
Mobile Phase Solvent A [acetonitrile:10mM ammonium bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio nih.gov
Detection Triple quadrupole mass spectrometer in positive ionization mode nih.gov
MRM Transition (N-Desethyloxybutynin) m/z 330.3 → 96.1 jchps.com
Linear Range (Enantiomers) 0.25 to 100 ng/mL nih.gov
Extraction Recovery 96.0% to 105.1% nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is extensively used for the enantiomeric separation of oxybutynin and its metabolites, which is crucial for assessing enantiomeric purity. Chiral stationary phases (CSPs) are key to these separations. Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, are commonly employed. For instance, columns like Lux i-Amylose-3 have been successfully used to resolve racemic oxybutynin. windows.netmdpi.com

Another approach involves using a chiral mobile phase additive with a standard reversed-phase column (e.g., C18). Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective chiral selector in the mobile phase for separating oxybutynin enantiomers, achieving a resolution of 1.54 under optimized conditions. nih.gov This method provides a simple and cost-effective alternative to expensive chiral columns. nih.gov

In Vitro Biotransformation Study Models

Understanding the metabolic pathways leading to the formation of (R)-N-desethyloxybutynin is achieved through various in vitro models that simulate physiological conditions.

Application of Liver Microsomal and Tissue Preparations in Metabolic Profiling

Human liver microsomes are a standard in vitro tool for studying the phase I metabolism of drugs. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the N-deethylation of oxybutynin. nih.govnih.gov Studies using human liver microsomes have demonstrated that the formation of N-desethyloxybutynin is stereoselective. The production of the (R)-enantiomer of N-desethyloxybutynin from (R)-oxybutynin is slower than the formation of the (S)-enantiomer from (S)-oxybutynin. drugbank.comnih.govresearchgate.net Furthermore, the subsequent elimination of this compound is slightly slower than its (S)-counterpart. drugbank.comnih.govresearchgate.net Kinetic parameters for the formation of racemic N-desethyloxybutynin in human liver microsomes have been determined, with a Km of 16.5 ± 5.2 µM and a Vmax of 76.8 ± 3.7 mmol/mg/h. nih.gov

Utilization of Biomimetic Systems for Mimicking Cytochrome P450 Activity

Biomimetic systems, particularly recombinant human CYP enzymes expressed in systems like E. coli, offer a more defined approach to pinpointing the specific enzymes responsible for a metabolic conversion. hyphadiscovery.com Research has utilized recombinant human CYPs to identify the primary enzyme involved in N-desethyloxybutynin formation. drugbank.comnih.gov Studies with a panel of recombinant CYPs (including CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5) have conclusively shown that CYP3A4 is the main enzyme responsible for the N-deethylation of oxybutynin. drugbank.comnih.gov Recombinant human CYP3A4 displayed significant N-desethylation activity, while other tested enzymes like CYP2B6, CYP2D6, and CYP2E1 did not. nih.gov These findings confirm that the CYP3A subfamily is the key player in the metabolic formation of N-desethyloxybutynin. nih.gov

Table 2: Key Findings from In Vitro Metabolism Studies
In Vitro SystemKey FindingReference
Human Liver Microsomes This compound is formed more slowly from (R)-oxybutynin compared to the S-enantiomer formation. drugbank.comnih.govresearchgate.net
Human Liver Microsomes Elimination of this compound is slightly slower than the (S)-enantiomer. drugbank.comnih.govresearchgate.net
Recombinant Human CYPs CYP3A4 is the primary enzyme responsible for the N-deethylation of oxybutynin. drugbank.comnih.gov
Recombinant Human CYPs CYP2D6 has no significant role in N-desethyloxybutynin formation. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of metabolites like this compound.

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is pivotal for confirming the identity of N-desethyloxybutynin in biological samples. High-resolution mass spectrometry can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. The transition of the protonated molecule [M+H]⁺ at m/z 330.3 to a product ion at m/z 96.1 is a well-established signature used for the quantification and identification of N-desethyloxybutynin. jchps.com Detailed fragmentation analysis, though not extensively published for this specific enantiomer, would involve identifying the structural origins of major fragment ions to confirm the N-deethylated structure.

Other key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. NMR spectroscopy (¹H and ¹³C) would provide the ultimate confirmation of the molecular structure by detailing the chemical environment of each proton and carbon atom. IR spectroscopy would identify characteristic functional groups present in the molecule, such as the hydroxyl (-OH), ester carbonyl (C=O), and alkyne (C≡C) groups. While specific, detailed spectroscopic data such as NMR shifts or comprehensive IR spectra for this compound are not widely available in the cited literature, the application of these standard analytical techniques is a routine part of the characterization of such compounds in chemical and pharmaceutical research.

Q & A

Q. What are the established methodologies for synthesizing and characterizing (R)-N-Desethyloxybutynin in preclinical studies?

Answer: Synthesis typically involves chiral resolution of oxybutynin metabolites using high-performance liquid chromatography (HPLC) or enzymatic hydrolysis to isolate the (R)-enantiomer. Characterization employs spectroscopic techniques (e.g., NMR, FT-IR) and mass spectrometry (GC/MS) to confirm structural integrity . For purity assessment, reverse-phase HPLC with UV detection is recommended, coupled with chiral stationary phases to resolve enantiomeric impurities .

Q. How does this compound exert its antimuscarinic effects at the molecular level?

Answer: this compound competitively inhibits muscarinic acetylcholine receptors (mAChRs), with higher affinity for M3 receptors in the bladder (pKi = 8.2) and parotid gland (pKi = 8.7) . Methodologically, receptor-binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in isolated human tissues or transfected cell lines are critical for quantifying affinity and selectivity .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for its sensitivity in detecting low plasma concentrations (LOQ ≤ 0.1 ng/mL). Solid-phase extraction (SPE) or supported liquid extraction (SLE) minimizes matrix interference in urine and serum samples . Pharmacokinetic parameters (e.g., AUC, Cmax) should be calculated using non-compartmental analysis .

Q. How do metabolic pathways influence the pharmacokinetics of this compound in diverse populations?

Answer: Hepatic CYP3A4-mediated metabolism drives inter-individual variability. Population pharmacokinetic (PopPK) modeling, incorporating covariates like age, renal function, and CYP3A4 polymorphisms, is essential for dose optimization. Clinical trials should stratify cohorts by metabolic phenotypes and validate results using bootstrap resampling .

Advanced Research Questions

Q. What experimental design considerations address the challenge of enantiomer-specific activity in this compound studies?

Answer: Chiral separation techniques (e.g., capillary electrophoresis with cyclodextrin additives) must precede in vitro assays to avoid confounding results from racemic mixtures. In vivo studies should use enantiomerically pure this compound and include controls for (S)-enantiomer cross-reactivity. Receptor crystallography can clarify stereospecific binding interactions .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

Answer: Discrepancies often arise from interspecies differences in mAChR expression or tissue-specific metabolism. A tiered approach is recommended:

Comparative receptor profiling : Quantify mAChR subtypes in model systems (e.g., murine vs. human bladder).

Metabolite tracking : Use isotopically labeled this compound to identify active vs. inactive metabolites.

Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies .

Q. What role does chirality play in the pharmacological activity and toxicity of this compound?

Answer: The (R)-enantiomer exhibits 10-fold higher mAChR affinity than the (S)-form, but the latter may contribute to off-target effects (e.g., dry mouth). Toxicity studies should employ enantioselective assays (e.g., hERG channel inhibition) and molecular docking simulations to predict cardiotoxicity risks .

Q. How can in vitro findings for this compound be validated in translational models?

Answer: Use humanized murine models (e.g., CYP3A4-transgenic mice) to replicate human metabolism. Bladder hyperactivity models (e.g., cyclophosphamide-induced cystitis) paired with telemetric cystometry provide functional validation of antimuscarinic efficacy .

Q. What strategies mitigate confounding variables in drug-drug interaction studies involving this compound?

Answer:

In vitro screening : Use human hepatocytes or microsomes to identify CYP3A4/5 inhibitors/inducers.

Physiologically based pharmacokinetic (PBPK) modeling : Simulate interactions with common co-administered drugs (e.g., ketoconazole).

Clinical monitoring : Design crossover trials with washout periods and measure free vs. protein-bound drug fractions .

Q. How do long-term exposure studies inform the safety profile of this compound?

Answer: Chronic toxicity studies in rodents (6–12 months) should assess cumulative effects on salivary gland function (via histopathology) and cognitive endpoints (e.g., Morris water maze for anticholinergic CNS effects). Longitudinal biomarker panels (e.g., serum amylase, acetylcholine esterase activity) enhance detection of subclinical toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(R)-N-Desethyloxybutynin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.